Blood-Brain Barrier Penetration and CNS Tumor Accumulation: Berubicin vs. Doxorubicin
Berubicin is structurally engineered to cross the blood-brain barrier (BBB), a property absent in its parent compound, doxorubicin. Preclinical evaluation demonstrates that berubicin achieves CNS and brain tumor concentrations exceeding those measured in plasma [1]. In contrast, doxorubicin is a known substrate for BBB efflux transporters and exhibits negligible CNS penetration following systemic administration [2].
| Evidence Dimension | CNS and brain tumor drug concentration relative to plasma |
|---|---|
| Target Compound Data | CNS and brain tumor concentrations exceeding that of plasma |
| Comparator Or Baseline | Doxorubicin: Negligible CNS penetration; substrate for P-gp and MRP1 efflux |
| Quantified Difference | Not explicitly quantified; berubicin achieves therapeutically relevant CNS levels vs. undetectable/minimal levels for doxorubicin |
| Conditions | Preclinical in vivo models; orthotopic intracranial glioma models |
Why This Matters
This differentiation is fundamental for CNS-targeted research, as doxorubicin is ineffective against intracranial tumors due to its exclusion from the brain compartment.
- [1] Priebe W, et al. Abstract LB-303: Berubicin, a brain tumor targeting anthracycline: Discovery and clinical evaluation. Cancer Res. 2008;68(9_Supplement):LB-303. View Source
- [2] Silberman S, Hsu S, Muzyczenko Z, et al. Design and initiation of an adaptive, randomized, controlled study of berubicin, a topoisomerase 2 poison that crosses the blood brain barrier (BBB), for the treatment of recurrent glioblastoma multiforme (GBM) after first-line therapy. J Clin Oncol. 2022;40(16_suppl):TPS2083. View Source
